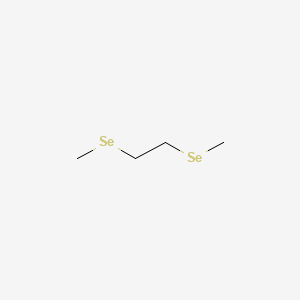

Ethane, 1,2-bis(methylseleno)-

Description

Significance and Research Landscape of Organoselenium Compounds

Organoselenium chemistry, the study of compounds containing carbon-selenium bonds, has evolved from a field of niche interest into a significant area of research with diverse applications. nih.gov Initially, the toxicity and unpleasant odor of many selenium compounds limited their investigation. nih.gov However, this perception began to shift dramatically in the mid-20th century. A landmark moment was the identification of selenium as an essential micronutrient in 1957. nih.gov This was followed by the discovery in 1973 of its presence in the active site of the crucial antioxidant enzyme glutathione (B108866) peroxidase, fundamentally changing the scientific view of selenium's biological role. rsc.org

The same year, the discovery of the selenoxide elimination reaction showcased the utility of organoselenium reagents in organic synthesis, providing a powerful new tool for chemists. rsc.orglibretexts.org Since then, the field has expanded rapidly. Researchers have moved beyond early work on antioxidant properties to explore organoselenium compounds as anticancer, antimicrobial, and anti-inflammatory agents. The unique electronic properties of selenium, being larger and more polarizable than sulfur, allow for fine-tuning of the chemical and physical properties of molecules, making organoselenium compounds valuable in materials science for creating novel semiconductors and catalysts. nih.gov

Role of the Ethane-1,2-diyl Backbone in Bidentate Ligand Architectures

The ethane-1,2-diyl (–CH₂CH₂–) linker is a fundamental building block in the design of bidentate ligands. When donor atoms, such as the selenium atoms in Ethane (B1197151), 1,2-bis(methylseleno)-, are connected by this two-carbon bridge, they are ideally positioned to coordinate to a single metal atom, forming a stable five-membered ring. This ring formation is known as chelation, and the resulting complex is called a metal chelate. lumenlearning.com

The stability of these five-membered chelate rings is a key principle in coordination chemistry, often referred to as the "chelate effect." The resulting complexes are generally more thermodynamically stable than analogous complexes formed with two separate monodentate ligands. The flexibility of the gauche conformation of the ethane bridge allows the donor atoms to achieve an optimal bite angle for coordination with various transition metals, which typically results in tetrahedral, square planar, or octahedral geometries. libretexts.orghawaii.edu This structural motif is not unique to selenoethers and is found in many widely used ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and ethylenediamine (B42938) (en), highlighting the versatility and importance of the ethane-1,2-diyl backbone in creating robust and predictable coordination environments. nih.gov

Historical Context and Evolution of Research on Selenoether Derivatives

The history of organoselenium chemistry dates back to 1836 with the isolation of the first compound, diethyl selenide (B1212193). nih.gov However, for over a century, the field saw limited progress. nih.gov The coordination chemistry of selenoethers, which are organoselenium compounds analogous to thioethers, began with early sporadic reports of metal complexes. For instance, platinum complexes with simple alkyl selenoethers like [PtCl₂(R₂Se)₂] were synthesized more than a century ago. nih.gov

Despite these early discoveries, a significant and systematic investigation into selenoether ligands and their coordination chemistry did not commence until the 1990s. nih.gov This growth was fueled by the broader expansion of organoselenium chemistry and the search for new ligands with unique properties. Researchers began to explore how the replacement of sulfur with selenium in ligand architectures would impact the properties of metal complexes. For example, studies on complexes of 1,2-bis(isopropylseleno)ethane with palladium(II) and platinum(II) demonstrated that these bidentate selenoether ligands form stable monomeric chelate complexes. rsc.org These selenoether complexes exhibit different electronic properties and sometimes enhanced catalytic activity compared to their thioether counterparts, driving further interest in their development for applications in catalysis and materials science. nih.gov

Properties

CAS No. |

6175-44-6 |

|---|---|

Molecular Formula |

C4H10Se2 |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

1,2-bis(methylselanyl)ethane |

InChI |

InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3 |

InChI Key |

BHRWGADCHKZKRD-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]CC[Se]C |

Origin of Product |

United States |

Synthetic Methodologies for Ethane, 1,2 Bis Methylseleno and Analogues

Direct Synthetic Routes to 1,2-Bis(methylseleno)ethane

The most direct approaches to synthesizing Ethane (B1197151), 1,2-bis(methylseleno)- involve the formation of carbon-selenium bonds through the reaction of appropriate selenium nucleophiles with a two-carbon electrophilic linker.

Alkylation Reactions of Selenide (B1212193) Precursors

A primary and effective method for the synthesis of Ethane, 1,2-bis(methylseleno)- is the nucleophilic substitution reaction involving a methylselenolate precursor. The reaction typically utilizes an alkali metal salt of methylselenide, such as sodium methylselenolate (NaSeCH₃), which acts as a potent nucleophile. This species reacts with a 1,2-dihaloethane, most commonly 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in a double displacement reaction to furnish the target molecule.

The generation of the selenide precursor can be achieved through various means. For instance, elemental selenium can be reduced in the presence of a suitable reducing agent to form a diselenide species, which can then be alkylated. arkat-usa.org Another common method involves the in situ preparation of lithium or sodium selenide from elemental selenium and a strong reducing agent like lithium borohydride (B1222165) (LiBHEt₃), which subsequently reacts with an alkyl halide. nih.gov

A typical laboratory-scale synthesis involves reacting 1,2-dichloroethane with sodium methylselenolate in a polar aprotic solvent. The reaction is performed under an inert atmosphere to prevent the oxidation of the highly reactive selenolate intermediate.

Table 1: Reaction Conditions for Synthesis via Alkylation

| Parameter | Condition |

|---|---|

| Reagents | 1,2-dichloroethane, Sodium methylselenolate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60-80°C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Data derived from a representative laboratory synthesis protocol.

Comparative Analysis of Synthesis Protocols

Different protocols for the synthesis of Ethane, 1,2-bis(methylseleno)- and its analogues primarily vary in the method used to generate the nucleophilic selenium species. One common route relies on the reduction of elemental selenium. For example, sodium hydroxymethanesulfinate (rongalite) in the presence of sodium hydroxide (B78521) can reduce elemental selenium in water to produce sodium selenide (Na₂Se), which can then be reacted with an electrophile. arkat-usa.org An alternative approach uses sodium borohydride (NaBH₄) to generate sodium diselenide (Na₂Se₂). arkat-usa.org

The choice of reducing system and reaction conditions can influence the selectivity and yield of the desired product. The rongalite-based method has been noted for its operational simplicity and use of sustainable "on-water" conditions. arkat-usa.org Protocols starting from pre-formed organoselenium reagents like bis(trimethylsilyl)selenide offer an alternative that can proceed under specific catalytic conditions. arkat-usa.org The direct use of sodium methylselenolate with 1,2-dichloroethane in DMF is a straightforward method, though it requires the handling of toxic and air-sensitive selenium reagents.

Synthesis of Related Selenated Ligands Featuring Ethane-1,2-diyl Linkages

The ethane-1,2-diyl moiety serves as a versatile backbone for constructing bidentate and polydentate ligands, where two selenium atoms are positioned for effective coordination with metal centers.

Bis(alkyl)selenosalen Podand Ligand Synthesis

A notable class of selenated ligands featuring the ethane-1,2-diyl linkage are the bis(alkyl)selenosalen podands. These ligands, which possess Se₂N₂ donor sites, are synthesized through the condensation of an unsymmetrical o-formylphenyl alkyl selenide with ethylenediamine (B42938) (1,2-diaminoethane). rsc.orgmdpi.com This reaction typically yields the desired podand ligand, such as N,N′-bis[(2-methylseleno)phenylmethylene]-1,2-ethanediamine. rsc.org The synthesis is a direct application of Schiff base chemistry, creating two imine bonds that connect the selenium-containing aromatic aldehydes to the central ethane bridge. rsc.org The length of the alkyl chain on the selenium atom can be varied, which has been shown to have a significant impact on the crystal packing of the resulting ligands. rsc.org

Bis(seleno-imidazolone) Derivative Preparation

Another class of related ligands are bis(seleno-imidazolone) derivatives. The synthesis of these compounds can be achieved by the alkylation of a suitable precursor, such as a 2-thiohydantoin (B1682308) derivative, with 1,2-dibromoethane. researchgate.net This reaction joins two imidazolone-based rings through an ethane-1,2-diyl bridge. Although the initial examples often involve sulfur-containing precursors (thiohydantoins), the methodology has been extended to create selenium analogues. researchgate.net The reaction is typically carried out in a solvent like DMF in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution. researchgate.net

Formation of Organometallic Selenoether Precursors

The selenated ligands containing the ethane-1,2-diyl linker are valuable precursors for the synthesis of organometallic complexes. libretexts.orglibretexts.org For example, the bis(alkyl)selenosalen podands readily react with metal salts like those of Palladium(II) and Platinum(II). rsc.org This reaction leads to the formation of selenoether-selenolate coordination complexes. Interestingly, the complexation process can induce the cleavage of one of the Se-C(alkyl) bonds in the ligand, resulting in a complex where the metal is coordinated by both a selenoether and a selenolate donor atom. rsc.org

Similarly, Schiff base ligands derived from substituted aldehydes and 1,2-diaminoethane can be metalated in a one-pot procedure. mdpi.commdpi.com After the condensation reaction to form the ligand in a solvent like ethanol, a metal salt such as cobalt(II) acetate (B1210297) or nickel(II) acetate is added. mdpi.commdpi.com This results in the formation of the corresponding metal complex where the ligand coordinates to the metal center through its donor atoms. mdpi.com

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Ethane, 1,2-bis(methylseleno)- | C₄H₁₀Se₂ |

| Sodium methylselenolate | CH₃NaSe |

| 1,2-Dichloroethane | C₂H₄Cl₂ |

| 1,2-Dibromoethane | C₂H₄Br₂ |

| Elemental Selenium | Se |

| Sodium Selenide | Na₂Se |

| Sodium Diselenide | Na₂Se₂ |

| Sodium hydroxymethanesulfinate (rongalite) | CH₃NaO₃S |

| Sodium borohydride | NaBH₄ |

| Bis(trimethylsilyl)selenide | C₆H₁₈SeSi₂ |

| N,N′-bis[(2-methylseleno)phenylmethylene]-1,2-ethanediamine | C₁₈H₂₀N₂Se₂ |

| Ethylenediamine (1,2-diaminoethane) | C₂H₈N₂ |

| 2-Thiohydantoin | C₃H₄N₂OS |

| Potassium carbonate | K₂CO₃ |

| Palladium(II) | Pd(II) |

| Platinum(II) | Pt(II) |

| Cobalt(II) acetate | C₄H₆CoO₄ |

Stereoselective Synthesis Approaches for Ethane-1,2-bis(methylseleno) Derivatives

The introduction of chirality into the Ethane, 1,2-bis(methylseleno)- scaffold can be achieved through several strategic approaches. These methods primarily rely on the principles of asymmetric synthesis, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts to induce stereoselectivity. nih.gov

One of the key strategies in the asymmetric synthesis of organoselenium compounds is the use of chiral electrophilic selenium reagents. wikipedia.org These reagents can react with prochiral substrates, such as alkenes, to generate chiral products. While a direct, highly enantioselective method for the synthesis of Ethane, 1,2-bis(methylseleno)- itself is not extensively documented, related methodologies provide a conceptual framework. For instance, the asymmetric selenenylation of alkenes using C2-symmetric chiral diselenides has been explored. nih.gov These reactions proceed through a seleniranium ion intermediate, and the facial selectivity of the nucleophilic attack is controlled by the chiral ligand on the selenium atom.

Another potential route involves the use of chiral starting materials. For example, a chiral 1,2-disubstituted ethane derivative could be converted to the target compound through nucleophilic substitution with a methylselenolate anion. The success of this approach hinges on the availability of the enantiomerically pure starting material and the stereochemical outcome of the substitution reaction.

Furthermore, catalytic asymmetric methods represent a powerful tool for enantioselective synthesis. wikipedia.org The development of chiral catalysts that can mediate the addition of two methylseleno groups across a double bond in a stereocontrolled manner would be a significant advancement. While catalysts for similar transformations involving other functionalities are known, their application to the specific synthesis of chiral 1,2-bis(methylseleno)ethane derivatives remains an area for further investigation.

A general, non-stereoselective synthesis of Ethane, 1,2-bis(methylseleno)- involves the reaction of 1,2-dichloroethane with sodium methylselenolate. This method, however, yields a racemic mixture if a chiral center is formed.

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Product |

| 1,2-Dichloroethane | Sodium methylselenolate | Dimethylformamide (DMF) | 60-80°C | 12-24 hours | Ethane, 1,2-bis(methylseleno)- |

| A representative, non-stereoselective synthesis of the parent compound. |

To achieve stereoselectivity, one might envision modifying this approach by starting with a chiral 1,2-dihaloethane or a related electrophile. The stereochemistry of the resulting product would depend on the mechanism of the nucleophilic substitution (SN2, leading to inversion of configuration, or a retention mechanism).

The table below summarizes hypothetical stereoselective approaches based on established principles of asymmetric synthesis. The specific conditions and outcomes would require experimental validation.

| Approach | Chiral Source | Substrate | Key Reagent/Catalyst | Expected Outcome |

| Chiral Substrate | Chiral 1,2-diol derivative | (R,R)- or (S,S)-1,2-ditosyloxyethane | Sodium methylselenolate | (S,S)- or (R,R)-Ethane, 1,2-bis(methylseleno)- via SN2 |

| Chiral Auxiliary | Alkene with chiral auxiliary | Alkene appended with a removable chiral group | Electrophilic methylseleno reagent | Diastereomeric seleno-functionalized intermediate |

| Chiral Catalyst | Chiral Lewis acid or transition metal complex | Ethylene (B1197577) | Dimethyl diselenide and an oxidant | Enantiomerically enriched Ethane, 1,2-bis(methylseleno)- |

| Hypothetical stereoselective routes requiring further research. |

Structural Elucidation and Characterization

X-ray Crystallography of Ethane (B1197151), 1,2-bis(methylseleno)- and its Coordination Complexes

X-ray crystallography provides precise measurements of molecular geometry, bond parameters, and insights into the coordination environment and supramolecular assembly of Ethane, 1,2-bis(methylseleno)- and its complexes.

The fundamental structure of ethane, C2H6, consists of two sp³-hybridized carbon atoms, resulting in a tetrahedral geometry for each carbon. libretexts.orgquora.com The carbon-carbon bond length in ethane is approximately 154 pm, and the C-C-H bond angles are about 111.2°. libretexts.org In derivatives like 1,2-disubstituted ethanes, the molecular geometry is influenced by the nature of the substituents. For instance, in 1,2-diphenylethane, the Csp³-Csp³ bond length is around 1.535 Å.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| C-C | ~1.54 | C-C-H | ~111.2 |

| C-Se | - | C-C-Se | - |

| Se-CH₃ | - | C-Se-C | - |

Ethane, 1,2-bis(methylseleno)- can act as a bidentate ligand, coordinating to metal centers through its two selenium atoms to form chelate rings. The coordination environment around the metal ion is defined by the geometry of the resulting complex, which can be square planar or octahedral, among others. libretexts.orglibretexts.org

Geometrical isomerism, specifically cis-trans isomerism, is a key feature of the coordination complexes of this ligand. libretexts.orgwikieducator.org

Cis isomers have the two selenium donor atoms adjacent to each other, at a 90° angle in a square planar or octahedral complex. libretexts.org

Trans isomers have the selenium atoms on opposite sides of the central metal, at a 180° angle. libretexts.org

In octahedral complexes with the general formula [M(L)₂(X)₂], where L is Ethane, 1,2-bis(methylseleno)- and X is a monodentate ligand, cis and trans isomers are possible. libretexts.orgsavemyexams.com Similarly, in square planar complexes of the type [M(L)X₂], cis and trans configurations can arise. The specific isomer formed can be influenced by factors such as the metal ion and reaction conditions.

For octahedral complexes of the type [Ma₃b₃], facial (fac) and meridional (mer) isomers can also exist. libretexts.orgwikieducator.org

The way molecules of Ethane, 1,2-bis(methylseleno)- and its coordination complexes arrange themselves in the solid state is known as crystal packing. This arrangement is governed by intermolecular forces such as van der Waals interactions and, in some cases, weaker C-H···Se hydrogen bonds.

Advanced Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the structure of Ethane, 1,2-bis(methylseleno)- in solution.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Ethane, 1,2-bis(methylseleno)-, one would expect to see signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the ethane bridge.

The methyl protons (CH₃-Se) would likely appear as a singlet, integrating to six protons.

The methylene protons (Se-CH₂-CH₂-Se) would appear as a singlet, integrating to four protons, due to the chemical equivalence of the two CH₂ groups.

The chemical shifts of these protons are influenced by the electronegativity of the adjacent selenium atoms. The presence of the selenium isotope ⁷⁷Se (with a natural abundance of 7.63% and a nuclear spin of I = 1/2) can lead to the appearance of "satellite" peaks due to ¹H-⁷⁷Se coupling, which can provide additional structural information.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org For Ethane, 1,2-bis(methylseleno)-, two distinct signals are expected in the proton-decoupled spectrum: docbrown.info

One signal for the methyl carbons (CH₃-Se).

One signal for the methylene carbons (Se-CH₂-CH₂-Se).

The chemical shifts of these carbons are influenced by the attached selenium atoms. libretexts.org

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (CH₃) | ~2.1 | Singlet | May show ⁷⁷Se satellites |

| ¹H (CH₂) | ~2.8 | Singlet | May show ⁷⁷Se satellites |

| ¹³C (CH₃) | ~10-20 | - | - |

| ¹³C (CH₂) | ~20-30 | - | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values provided are estimates based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-Dependent NMR Studies and Line Shape Analysis

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like Ethane, 1,2-bis(methylseleno)-. The rotation around the central carbon-carbon single bond and the carbon-selenium bonds gives rise to different spatial arrangements of the atoms, known as conformers (e.g., anti and gauche forms). These conformers are in a dynamic equilibrium, and the rate of their interconversion is temperature-dependent.

At high temperatures, the interconversion between conformers is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of this exchange slows down. If the temperature is sufficiently low (below the coalescence temperature), the signals corresponding to the individual, distinct conformers may be resolved.

Line shape analysis of the NMR signals at various temperatures allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange. By simulating the observed line shapes, researchers can calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the rotational barriers between conformers. For organoselenium compounds, the presence of the NMR-active isotope ⁷⁷Se (spin 1/2, 7.63% natural abundance) provides an additional probe for these studies, offering insights into the electronic environment of the selenium atoms in different conformations.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity within the Ethane, 1,2-bis(methylseleno)- molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two or three bonds. For Ethane, 1,2-bis(methylseleno)-, a COSY spectrum would show a cross-peak between the methyl (CH₃) protons and the methylene (CH₂) protons if there were a significant ³J(H,H) coupling, although in this specific symmetric structure, the primary correlation would be within the methylene groups if they were diastereotopic.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. An HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbon, and another between the methylene protons and the methylene carbon, confirming their direct attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and preferred conformations. In Ethane, 1,2-bis(methylseleno)-, NOESY could help to differentiate between gauche and anti conformers by observing the spatial relationships between the methyl and methylene protons.

A complete assignment of the NMR signals is a prerequisite for a detailed structural and conformational analysis.

Table 1: Predicted 2D NMR Correlations for Ethane, 1,2-bis(methylseleno)-

| Technique | Expected Correlation (Proton Signal ↔ Carbon/Proton Signal) | Information Gained |

|---|---|---|

| COSY | CH₂-H ↔ CH₂-H (if diastereotopic) | H-H coupling within the ethane backbone |

| HSQC | CH₃-H ↔ CH₃-C | Direct C-H bond in methyl group |

| CH₂-H ↔ CH₂-C | Direct C-H bond in methylene group | |

| HMBC | CH₃-H ↔ CH₂-C | 2-bond H-Se-C coupling pathway |

| CH₂-H ↔ CH₃-C | 3-bond H-C-Se-C coupling pathway |

| NOESY | CH₃-H ↔ CH₂-H | Through-space proximity, aiding conformational analysis |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in Ethane, 1,2-bis(methylseleno)-. These two methods are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

The spectra are characterized by several key vibrational modes:

C-H Stretching: These vibrations, originating from the methyl (CH₃) and methylene (CH₂) groups, are typically observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

C-C Stretching: The stretching vibration of the central carbon-carbon bond is expected to be observed in the fingerprint region of the spectrum.

C-Se Stretching: The carbon-selenium stretching vibrations are a key feature for this molecule. These are typically found in the lower frequency region, generally between 500 and 600 cm⁻¹. The presence of both symmetric and asymmetric C-Se stretches can provide information about the molecular conformation.

Se-C-C and C-Se-C Bending: These deformation modes occur at even lower frequencies.

The analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities for different conformers. The comparison of experimental spectra with calculated spectra for the anti and gauche forms can help determine the predominant conformation of the molecule in the solid state (FT-IR) or in solution (Raman).

Table 2: General Vibrational Mode Regions for Ethane, 1,2-bis(methylseleno)-

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretching | 2850 - 3000 | FT-IR, Raman |

| C-H Bending | 1350 - 1470 | FT-IR, Raman |

| C-C Stretching | 800 - 1200 | Raman |

| C-Se Stretching | 500 - 600 | FT-IR, Raman |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. For Ethane, 1,2-bis(methylseleno)-, HRMS would confirm its molecular formula of C₄H₁₀Se₂ by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion [M]⁺•. The theoretical monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ⁸⁰Se) is 217.9113. The observed molecular ion peak in a mass spectrum is found at an m/z of approximately 216.06, which corresponds to the average isotopic masses. libretexts.org

The isotopic pattern of the molecular ion is particularly informative due to the presence of two selenium atoms. Selenium has a characteristic distribution of six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which results in a complex and distinctive cluster of peaks for any selenium-containing fragment. This pattern serves as a definitive signature for the presence and number of selenium atoms in the ion.

Electron ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion can undergo cleavage at various bonds to produce smaller, stable fragment ions. For Ethane, 1,2-bis(methylseleno)-, predictable fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond, which is beta to the selenium atoms, could yield ions such as [CH₂SeCH₃]⁺.

Cleavage of the C-Se bond: This could lead to the loss of a methyl group (•CH₃) to form the [M - CH₃]⁺ ion, or the loss of a methylseleno group (•SeCH₃) to form the [C₂H₄SeCH₃]⁺ ion.

Rearrangements: More complex fragmentation pathways involving hydrogen rearrangements can also occur.

Table 3: Predicted Fragmentation Ions in the Mass Spectrum of Ethane, 1,2-bis(methylseleno)-

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [C₃H₇Se₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| [C₂H₅Se]⁺ | [CH₃SeCH₂]⁺ | Alpha-cleavage of C-C bond |

| [CH₃Se]⁺ | [CH₃Se]⁺ | Cleavage of C-C and C-Se bonds |

Conformational Analysis and Dynamics

Chalcogen Inversion Phenomena in Selenium-Containing Ligands

A key dynamic process in coordination complexes containing selenium ligands like Ethane (B1197151), 1,2-bis(methylseleno)- is the inversion of configuration at the pyramidal selenium atoms. rsc.org Similar to amines and sulfoxides, the selenium atom in a coordinated selenoether ligand is pyramidal and thus constitutes a stereocenter. This pyramidal structure can undergo inversion, a process where the substituents momentarily achieve a planar transition state before inverting to the opposite configuration.

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this phenomenon. Studies on analogous complexes, such as those involving 1,2-bis(ethylseleno)ethane, demonstrate that this inversion is a facile process. rsc.org The energy barrier for this inversion is influenced by several factors:

The nature of the chalcogen: The barrier to inversion increases with the size of the chalcogen atom, following the order S < Se < Te. rsc.org

The metal center: Inversion barriers are generally lower for palladium complexes compared to their platinum analogues. rsc.org

Trans-influence of other ligands: The nature of the ligand positioned trans to the selenium atom can significantly affect the inversion barrier. rsc.org

The intramolecular nature of this process has been confirmed by the retention of coupling between platinum-195 (B83798) and proton nuclei (³J(¹⁹⁵Pt–¹H)) at temperatures above the coalescence point in the NMR spectrum. rsc.org The barriers for inversion in these selenoether complexes are notably lower than in related systems like selenoxides. This is potentially due to the stabilization of the planar transition state by the π-acceptor character of the metal atom. rsc.org

Chelate Ring Inversion Mechanisms and Kinetics in Coordination Complexes

When Ethane, 1,2-bis(methylseleno)- acts as a bidentate ligand, it forms a five-membered chelate ring with the metal center (M-Se-CH₂-CH₂-Se-M). This ring is not planar and can adopt various puckered conformations, such as envelope or twist (gauche) forms. The inversion of this chelate ring is intrinsically linked to the pyramidal inversion at the two selenium atoms.

Influence of Ethane-1,2-diyl Bridge on Conformational Preferences

The central ethane-1,2-diyl (-CH₂-CH₂-) bridge plays a crucial role in determining the conformational behavior of the free ligand and its coordination geometry. The rotation around the central carbon-carbon bond gives rise to different conformers, primarily the anti and gauche staggered conformations. youtube.comlibretexts.org

In the anti conformation , the two methylseleno groups are positioned 180° apart. This conformation minimizes steric hindrance between the bulky selenium groups but places the donor atoms too far apart to chelate to a single metal center.

In the gauche conformation , the dihedral angle between the two methylseleno groups is approximately 60°. youtube.combyjus.com While this introduces some steric repulsion, it brings the two selenium donor atoms into a suitable proximity for chelation to a metal ion, forming a stable five-membered ring.

Therefore, for Ethane, 1,2-bis(methylseleno)- to function as a chelating ligand, it must adopt a gauche conformation. The energy difference between the gauche and anti conformers influences the ligand's pre-organization and the thermodynamics of complex formation. In some substituted ethanes, such as ethane-1,2-diol, the gauche conformation is unusually stabilized by intramolecular hydrogen bonding. vaia.com While such strong hydrogen bonding is absent here, the gauche form is essential for its role as a bidentate ligand.

Stereochemical Considerations and Isomerism

The presence of two pyramidal selenium atoms in Ethane, 1,2-bis(methylseleno)- introduces significant stereochemical complexity. Each selenium atom acts as a chiral center, leading to the possibility of different stereoisomers.

When the ligand coordinates to a square-planar or octahedral metal center to form a chelate ring, two stereogenic centers are created. This gives rise to two possible diastereomers:

Meso Isomer: The two selenium atoms have opposite configurations (R,S). This isomer possesses a plane of symmetry that bisects the C-C bond of the ethane bridge.

dl-Pair: The two selenium atoms have the same configuration, either both R (R,R) or both S (S,S). These two forms are enantiomers (a racemic pair) and are non-superimposable mirror images of each other.

These isomers can often be distinguished using NMR spectroscopy, as the chemical environments of the protons on the ethane bridge and the methyl groups are different in the meso and dl forms. The interconversion between these isomers occurs through the process of selenium inversion.

Data Tables

Table 1: Isomerism in Metal Complexes of Ethane, 1,2-bis(methylseleno)-

| Isomer Type | Description | Resulting Forms |

| Stereoisomerism | Arises from the two chiral selenium centers in a single chelated ring. | meso: (R,S) configuration, achiral. |

| dl-pair: (R,R) and (S,S) configurations, a pair of enantiomers. | ||

| Geometrical Isomerism | Arises in octahedral complexes with two bidentate ligands, e.g., [M(L)₂]ⁿ⁺. | cis: The two ligands are adjacent to each other. |

| trans: The two ligands are opposite to each other. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organoselenium compounds. acs.orgnih.gov It is used to investigate electronic structure, predict spectroscopic data, and map out reaction pathways.

The electronic structure of "Ethane, 1,2-bis(methylseleno)-" is fundamentally shaped by the presence of two selenium atoms. Selenium, being less electronegative and more polarizable than its lighter congener oxygen, imparts distinct characteristics to the molecule. mdpi.com DFT calculations can quantify these features by mapping the electron distribution and analyzing orbital interactions.

MEP maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. dergipark.org.tr In "Ethane, 1,2-bis(methylseleno)-", negative potential (red/yellow) is expected to be concentrated around the selenium atoms, confirming their role as nucleophilic sites, while the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential (blue). dergipark.org.tr

A DFT study on related NHC-derived organoselenium compounds showed that the Highest Occupied Molecular Orbital (HOMO) is often located on the selenium atom, underscoring its potential as a nucleophilic center, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed elsewhere. acs.orgnih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and low electronic reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Organoselenium Compounds This table is illustrative, based on typical findings for organoselenium compounds from DFT studies.

| Property | Description | Anticipated Finding for Ethane (B1197151), 1,2-bis(methylseleno)- |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. nih.gov | Relatively high energy, with significant contribution from Se lone pair orbitals. acs.orgnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. nih.gov | Typically localized on σ*-antibonding orbitals of the C-Se or C-C bonds. |

| HOMO-LUMO Gap (ΔE) | Difference between HOMO and LUMO energies; indicates chemical stability and reactivity. nih.gov | A relatively large gap, suggesting high chemical stability. nih.gov |

| Natural Charge on Se | Calculated partial charge on the selenium atom via NBO analysis. | Slightly negative, indicating its role as a nucleophilic center. |

| MEP Minimum | Region of most negative electrostatic potential, indicating the primary site for electrophilic attack. dergipark.org.tr | Located near the selenium atoms. dergipark.org.tr |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, providing a direct link between the observed spectra and the molecule's three-dimensional structure. ruc.dkresearchgate.net This synergy is particularly valuable for confirming structural assignments. ruc.dk

For "Ethane, 1,2-bis(methylseleno)-", experimental ¹H NMR spectra are noted to show complex splitting patterns due to the isotopic distribution of selenium. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute ¹H and ¹³C NMR chemical shifts for a given geometry. researchgate.netnih.gov By calculating the expected chemical shifts for different conformers (e.g., anti and gauche), one can assign experimental peaks and estimate the conformational populations in solution. acs.org

Similarly, theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov Calculated frequencies for C-H stretching, C-C stretching, and the characteristic C-Se stretching modes can help in the definitive assignment of bands in the experimental spectra. Comparing the calculated spectra of different conformers can also identify vibrational modes that are sensitive to the molecule's geometry.

Table 2: Conceptual Comparison of Experimental and DFT-Calculated Spectroscopic Data This table illustrates how experimental data would be compared with DFT-calculated values for structural verification.

| Spectroscopic Parameter | Experimental Observation | DFT Calculation Approach | Insight Gained |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ) | Observed signals for -CH₃ and -CH₂CH₂- protons. | GIAO-DFT calculation of magnetic shielding tensors for optimized conformers. ruc.dk | Assigns specific protons and confirms conformational preferences in solution. |

| ¹³C NMR Chemical Shift (δ) | Observed signals for methyl and ethyl carbons. | GIAO-DFT calculation for optimized conformers. ruc.dk | Provides further evidence for the dominant conformation and structural integrity. |

| IR Vibrational Frequency (cm⁻¹) | Bands for C-H, C-C, and C-Se stretching/bending modes. | Calculation of harmonic frequencies for optimized conformers. nih.gov | Assigns vibrational modes and identifies conformer-specific bands. |

| Mass Spectrometry (m/z) | Molecular ion peak at m/z 216.06. | Not directly calculated by DFT, but confirms molecular formula C₄H₁₀Se₂. | Confirms molecular weight and elemental composition. |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition state structures, and activation energies. researchgate.net For "Ethane, 1,2-bis(methylseleno)-", two key reactions are of interest: oxidation at the selenium centers and cleavage of the Se-C bonds.

The selenium atoms can act as electron donors in redox processes, reacting with oxidizing agents to form selenoxides. DFT calculations can model this process by identifying the transition state for oxygen transfer to the selenium atom and calculating the reaction's energy barrier. This provides insight into the kinetics and thermodynamics of the oxidation process.

Cleavage of the Se-C bond is another fundamental reaction. Studies on related molecules, such as phenacylselenocyanates, have used a combination of DFT and cyclic voltammetry to distinguish between concerted and stepwise mechanisms for reductive C-Se bond cleavage. researchgate.net For "Ethane, 1,2-bis(methylseleno)-", DFT could be used to calculate the bond dissociation energy (BDE) of the Se-C(ethyl) and Se-C(methyl) bonds. Furthermore, it can map the entire reaction coordinate for cleavage, identifying intermediates and transition states, which is crucial for understanding the compound's stability and degradation pathways. ufl.edu

Molecular Dynamics Simulations

While DFT and other quantum methods are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecular conformations evolve and how the molecule interacts with its environment. youtube.com

For "Ethane, 1,2-bis(methylseleno)-", MD simulations are particularly useful for exploring its conformational flexibility. nih.gov An MD trajectory would show the molecule dynamically interconverting between its various staggered conformers (e.g., anti and gauche). By running simulations in different solvents, one can study how the solvent environment affects the conformational equilibrium and the dynamics of interconversion. nih.gov Analysis of the simulation can yield information on the population of each conformer, the lifetime of specific conformations, and the free energy landscape associated with rotation around the central C-C bond. Such simulations have been effectively used to study the stability of selenium-containing proteins and other flexible molecules. nih.govnih.gov

Ab Initio Molecular Orbital and Molecular Mechanics Studies of Conformational Behavior

The conformational preferences of "Ethane, 1,2-bis(methylseleno)-" are dictated by the rotation around the central C-C single bond. Like other 1,2-disubstituted ethanes, it is expected to exist primarily in anti and gauche staggered conformations to minimize torsional strain. acs.orgnih.gov

Ab initio (from first principles) methods and more cost-effective Molecular Mechanics (MM) force fields are standard tools for analyzing these conformational landscapes. researchgate.netyoutube.com Studies on the analogous molecule 1,2-dimethoxyethane (B42094) have shown that ab initio calculations can accurately predict the relative stabilities of different conformers. acs.org For "Ethane, 1,2-bis(methylseleno)-", these calculations would involve optimizing the geometry of the anti and gauche forms and computing their relative energies.

The anti conformer, with the two -SeCH₃ groups positioned 180° apart, is generally expected to be sterically favored. nih.govresearchgate.net However, the gauche conformer can sometimes be stabilized by other factors, such as electrostatic or hyperconjugative interactions. Given the larger size of selenium compared to oxygen, steric repulsion between the two -SeCH₃ groups in the gauche form is expected to be more significant than in 1,2-dimethoxyethane, likely making the anti conformer more stable. Molecular mechanics, which relies on parameterized force fields, can also be used for this analysis, provided that the force field has been properly parameterized for organoselenium compounds. researchgate.net

Table 3: Predicted Conformational Properties of Ethane, 1,2-bis(methylseleno)- This table presents expected results from conformational analysis, based on principles from studies of analogous 1,2-disubstituted ethanes.

| Conformer | Se-C-C-Se Dihedral Angle (°) | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Minimization of steric repulsion between the large -SeCH₃ groups. nih.gov |

| Gauche | ~60° | > 0 | Steric hindrance between the two -SeCH₃ groups; potential for weak attractive interactions. researchgate.net |

Reactivity and Mechanistic Studies of Ethane, 1,2 Bis Methylseleno and Its Derivatives

Oxidation Reactions of Bis(methylseleno)ethane Derivatives

The selenium centers in bis(methylseleno)ethane derivatives are susceptible to oxidation, leading to the formation of selenoxides. These oxidized species are key intermediates in several synthetic transformations. For instance, the oxidation of a related compound, 1,2-bis(phenylselanyl)ethane, with hydrogen peroxide has been shown to form a selenoxide. This intermediate can then undergo further reactions, such as elimination, to yield unsaturated products.

The general mechanism for the oxidation of a monoselenide involves the conversion of the selenium atom from a -2 to a +4 oxidation state, forming a selenoxide. In the case of 1,2-bis(phenylselanyl)ethane, oxidation with one equivalent of hydrogen peroxide leads to the formation of the corresponding mono-selenoxide. This process is energetically favorable, with a calculated activation energy of 17.4 kcal mol⁻¹ and a reaction energy of -35.8 kcal mol⁻¹. The resulting selenoxide can then undergo syn-elimination, a process that requires a coplanar arrangement of the C-H and C-Se bonds in the transition state, to produce an olefin and a selenenic acid. This type of reaction is a common method for introducing unsaturation into organic molecules.

A proposed reaction pathway for the oxidation of a 1,2-bis(alkylseleno)ethane derivative is outlined below:

| Step | Reactants | Intermediate/Transition State | Product(s) |

| 1. Oxidation | Ethane (B1197151), 1,2-bis(methylseleno)- + H₂O₂ | [Selenoxide intermediate] | Ethane, 1-(methylseleninyl)-2-(methylseleno)- + H₂O |

| 2. Syn-elimination | Ethane, 1-(methylseleninyl)-2-(methylseleno)- | [Five-membered cyclic transition state] | Vinyl methyl selenide (B1212193) + Methaneselenenic acid |

This reactivity highlights the utility of bis(seleno)ethane derivatives as precursors to functionalized unsaturated systems.

Ligand Substitution Reactions in Coordination Complexes

"Ethane, 1,2-bis(methylseleno)-" can act as a bidentate ligand, coordinating to metal centers through its two selenium atoms to form chelate rings. The resulting coordination complexes can undergo ligand substitution reactions, where one or more ligands are replaced by another. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the entering ligand.

Selenoether ligands, such as "Ethane, 1,2-bis(methylseleno)-", are known to form stable complexes with transition metals like palladium(II) and platinum(II) rsc.orgnih.gov. Ligand substitution reactions in square planar d⁸ complexes of these metals, a common geometry for selenoether complexes, often proceed through an associative mechanism libretexts.orglibretexts.org. This mechanism involves the initial formation of a bond between the incoming ligand and the metal center, leading to a higher-coordinate intermediate, followed by the departure of the leaving group.

The general steps for an associative ligand substitution reaction in a square planar complex involving a bidentate selenoether ligand can be summarized as follows:

| Step | Description |

| 1. Formation of Encounter Complex | The incoming ligand (Y) approaches the metal complex [M(Se^Se)L₂]. |

| 2. Associative Interchange | A five-coordinate transition state or intermediate is formed, [M(Se^Se)L₂Y]. |

| 3. Dissociation of Leaving Group | The leaving group (L) departs from the coordination sphere to form the product, [M(Se^Se)LY] + L. |

The design and study of these ligand substitution reactions are crucial for applications in catalysis and medicinal chemistry, where the reactivity of the metal complex can be tuned by modifying the ligand environment nih.govnih.gov.

General Electrophilic and Nucleophilic Reactions Involving Selenium Centers

The selenium atoms in "Ethane, 1,2-bis(methylseleno)-" possess lone pairs of electrons, making them nucleophilic centers. They can react with various electrophiles, such as alkyl halides and other electron-deficient species. Conversely, the selenium atom can also act as an electrophilic center, particularly when bonded to a more electronegative atom or when activated by an oxidizing agent.

Nucleophilic Reactions:

The nucleophilicity of selenium is generally greater than that of sulfur, a property that influences its reactivity wikipedia.org. As nucleophiles, the selenium centers in dialkyl selenides can participate in Sₙ2 reactions with electrophiles. For example, the reaction with an alkyl halide would lead to the formation of a selenonium salt.

Reaction with Alkyl Halides: CH₃SeCH₂CH₂SeCH₃ + R-X → [CH₃Se(R)CH₂CH₂SeCH₃]⁺X⁻

The resulting selenonium salts are themselves useful synthetic intermediates. The formation of these salts demonstrates the ability of the selenium atoms to donate their lone pair of electrons to an electrophilic carbon.

Electrophilic Reactions:

Selenium can act as an electrophile when it is part of a more reactive species, often generated in situ. For instance, the reaction of diselenides with halogens can produce selenenyl halides (RSeX), which are potent electrophiles wiley-vch.de. These can then react with nucleophiles. In the context of "Ethane, 1,2-bis(methylseleno)-", while it is a selenide and not a diselenide, the selenium centers can be rendered more electrophilic through oxidation.

The oxidation of a selenide to a selenoxide, as discussed in section 7.1, increases the electrophilicity of the selenium atom. This enhanced electrophilicity is central to reactions like the selenoxide elimination. Furthermore, computational studies have shown that in selenosulfides, nucleophilic attack is both kinetically and thermodynamically favored at the selenium atom over the sulfur atom, highlighting the electrophilic nature of selenium in such systems researchgate.net.

The reactivity of the selenium centers can be summarized in the following table:

| Reaction Type | Role of Selenium | Reactant Type | Product Type |

| Nucleophilic Substitution | Nucleophile | Electrophile (e.g., Alkyl Halide) | Selenonium Salt |

| Electrophilic Addition (after activation) | Electrophile | Nucleophile (e.g., Alkene) | Functionalized Selenide |

Intramolecular Rearrangements (e.g.,wiley-vch.dewikipedia.org-sigmatropic rearrangement)

While specific examples of wiley-vch.dewikipedia.org-sigmatropic rearrangements involving "Ethane, 1,2-bis(methylseleno)-" are not prominently documented, organoselenium compounds are known to undergo other types of sigmatropic rearrangements, particularly nih.govchemicalbook.com-sigmatropic rearrangements wikipedia.orgnih.gov. These rearrangements are synthetically useful for forming new carbon-carbon and carbon-heteroatom bonds with high stereoselectivity wikipedia.orgnih.gov.

A nih.govchemicalbook.com-sigmatropic rearrangement in an organoselenium context typically involves an allylic selenoxide, which can be generated from the oxidation of an allylic selenide wikipedia.orgnih.gov. The rearrangement proceeds through a five-membered cyclic transition state, leading to the formation of an allylic selenenate ester, which can then be hydrolyzed to an allylic alcohol nih.gov.

The general mechanism for a nih.govchemicalbook.com-sigmatropic rearrangement of an allylic selenoxide is as follows:

Oxidation: An allylic selenide is oxidized to the corresponding allylic selenoxide.

nih.govchemicalbook.com-Sigmatropic Rearrangement: The allylic selenoxide undergoes a concerted rearrangement to form a selenenate ester.

Hydrolysis: The selenenate ester is hydrolyzed to yield an allylic alcohol.

This type of rearrangement offers a powerful method for the stereoselective synthesis of allylic alcohols wikipedia.org. The stereochemical outcome of the reaction is predictable based on the geometry of the double bond and the transition state conformation wikipedia.org.

Although direct evidence for a wiley-vch.dewikipedia.org-sigmatropic rearrangement in "Ethane, 1,2-bis(methylseleno)-" is lacking, the propensity of organoselenium compounds to undergo sigmatropic shifts suggests that under appropriate conditions, such as the presence of a suitable π-system, intramolecular rearrangements could be a potential reaction pathway for its derivatives. A wiley-vch.dewikipedia.org-sigmatropic shift involves the migration of a group across a seven-atom π-system and is predicted by the Woodward-Hoffmann rules to proceed in an antarafacial manner under thermal conditions.

Applications in Academic Research and Catalysis

Design and Development of Catalytic Systems Utilizing Ethane (B1197151), 1,2-bis(methylseleno)-Derived Ligands

Ethane, 1,2-bis(methylseleno)- functions as a bidentate ligand, capable of coordinating with transition metals through its two terminal methylseleno groups to form stable chelate complexes. This coordination chemistry is fundamental to its application in catalysis, where the design of the ligand directly influences the properties and efficacy of the resulting catalyst. mdpi.com

The development of catalytic systems often involves comparing the performance of ligands with different donor atoms. In this context, Ethane, 1,2-bis(methylseleno)- is an important analogue to more common phosphorus- and arsenic-based ligands. For instance, its properties can be contrasted with the widely used 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). Substituting phosphorus with selenium alters the electronic properties of the ligand; selenium's lower electronegativity can enhance oxidative stability in certain systems. This change affects metal-ligand bond lengths and the ligand's π-acceptor strength, which are critical parameters that dictate the behavior of a catalytic cycle.

Table 1: Comparison of Ligand Properties

| Ligand Type | Donor Atom | Key Characteristics | Impact on Catalysis |

|---|---|---|---|

| Selenoether (e.g., Ethane, 1,2-bis(methylseleno)-) | Selenium (Se) | Good σ-donor, potential for redox activity, forms stable chelate rings. | Useful in redox catalysis and as a precursor for materials with specific electronic properties. |

| Phosphine (e.g., dppe) | Phosphorus (P) | Strong σ-donor and tunable π-acceptor, widely used in cross-coupling and hydrogenation. | Supports stable intermediates in many catalytic cycles, such as nitrogen fixation. |

This table provides a comparative overview based on general principles of coordination chemistry.

Role in Oxygen Transfer and Redox Catalysis

A defining feature of Ethane, 1,2-bis(methylseleno)- is the inherent redox activity of its selenium centers. This property makes it a subject of investigation for its role in oxidation-reduction reactions, a cornerstone of many catalytic processes. mdpi.comacademie-sciences.fr The compound can function as an electron donor, reducing oxidizing agents such as peroxides. In this process, the selenium atoms are typically oxidized to form diselenides or selenoxides.

This ability to mediate the transfer of oxygen atoms or electrons is crucial in redox catalysis. researchgate.net While specific large-scale industrial applications are not widely documented, the fundamental chemistry mirrors processes seen in more complex catalytic systems where metal oxides or complexes facilitate reactions like oxidative dehydrogenation (ODH). academie-sciences.frresearchgate.net In such processes, the catalyst cycles between oxidized and reduced states to transform a substrate, a role for which organoselenium compounds are mechanistically well-suited. academie-sciences.fr

Table 2: Redox Reactions of Ethane, 1,2-bis(methylseleno)-

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Oxidation | Ethane, 1,2-bis(methylseleno)- + Oxidizing Agent (e.g., H₂O₂) | Diselenides, Selenoxides | Demonstrates ability to act as a reducing agent and participate in oxygen transfer. |

| Electron Transfer | Ethane, 1,2-bis(methylseleno)- + Electron Acceptor (e.g., TCNQ) | Charge-Transfer Salts | Highlights its use in creating materials with specific electronic properties. |

This table summarizes key redox behaviors of the compound.

Investigation as Precursors in Advanced Chemical Synthesis

Ethane, 1,2-bis(methylseleno)- serves as a valuable precursor for the synthesis of other, more complex organoselenium compounds. Its bifunctional nature, with two reactive selenium centers, allows it to be a building block in constructing larger molecules and polymers. For example, it can undergo nucleophilic substitution reactions where the methylseleno groups are replaced, leading to the formation of different selenols or selenides.

Furthermore, its utility extends to the development of novel materials with unique electronic and optical properties. A key example is its reaction with strong electron acceptors like tetracyanoquinodimethane (TCNQ) to form charge-transfer salts. These materials are of interest in materials science for their potential conductive or semi-conductive properties. The predictable reactivity and defined structure of Ethane, 1,2-bis(methylseleno)- make it a reliable starting material for chemists aiming to synthesize advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.